
1-Bromopinacolone
Overview
Description
1-Bromopinacolone, also known as 1-Bromo-3,3-dimethyl-2-butanone, is an organic compound with the molecular formula C6H11BrO. It is a brominated derivative of pinacolone and is characterized by its clear, colorless to pale yellow liquid form. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopinacolone can be synthesized through the bromination of pinacolone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds as follows:
(CH3)3CCOCH3+Br2→(CH3)3CCOCH2Br+HBr
This method ensures the selective bromination at the alpha position of the carbonyl group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromopinacolone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Reduction: Formation of 1-bromo-3,3-dimethyl-2-butanol.
Oxidation: Formation of 3,3-dimethylbutanoic acid.
Scientific Research Applications
Intermediate for Synthesis
1-Bromopinacolone serves as an important intermediate in the synthesis of various compounds, particularly triazole derivatives. These compounds exhibit significant biological activities, including antiviral, antibacterial, antifungal, and antituberculous properties. The synthesis of triazoles from this compound has been explored for developing new therapeutic agents .
Inhibition of Acetylcholinesterase
Research has shown that this compound acts as a reversible competitive inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. It has been used to label active sites on AChE, providing insights into enzyme structure and function. Studies indicate that it can initially inhibit AChE activity with a Ki value of 0.18 mM before leading to irreversible covalent modification over time . This property makes it a valuable tool in neuropharmacology and enzymology.
Photolabile Derivatives
This compound is also utilized in the synthesis of photolabile compounds, which can be activated by light to release biologically active species. For instance, it has been used to create photolabile azido derivatives that serve as inhibitors for specific enzymes like kaurene oxidase. These derivatives allow researchers to study enzyme mechanisms and interactions under controlled conditions .
Case Studies and Research Findings
Several studies highlight the utility of this compound in research:
- Acetylcholinesterase Labeling : A study published in Biochimica et Biophysica Acta detailed the use of 1-bromo-2-[14C]pinacolone as an active-site-directed label for AChE from Torpedo nobiliana. This work provided crucial data on the enzyme's active site and its interactions with various substrates .
- Triazole Synthesis : Research demonstrated that derivatives synthesized from this compound showed promising results against various pathogens, indicating its potential role in developing new antibiotics and antifungal agents .
- Neurotoxicological Studies : Investigations into the neurotoxic effects of inhaled brominated compounds have underscored the importance of understanding how compounds like this compound interact with biological systems. These studies have implications for occupational safety and health regulations regarding exposure to such chemicals .
Mechanism of Action
1-Bromopinacolone acts as a reversible competitive inhibitor for acetylcholinesterase. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. This inhibition is reversible, meaning that the compound can be displaced by other substrates or inhibitors. The molecular target is the active site of acetylcholinesterase, and the pathway involves the competitive inhibition of the enzyme’s catalytic activity .
Comparison with Similar Compounds
1-Bromo-3,3-dimethyl-2-butanone (Bromomethyl tert-butyl ketone): Similar in structure and reactivity to 1-Bromopinacolone.
Bromoacetone: Another brominated ketone with similar reactivity but different applications.
Bromobenzene: A brominated aromatic compound with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions at the alpha position of the carbonyl group. This selectivity makes it a valuable intermediate in organic synthesis and a useful tool in enzyme inhibition studies .
Biological Activity
1-Bromopinacolone, with the chemical formula CHBrO and CAS number 5469-26-1, is a brominated ketone that serves as an important intermediate in organic synthesis. Its biological activities have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, antiviral, and enzyme-inhibitory properties.
This compound possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 179.057 g/mol |
Melting Point | -10°C |
Boiling Point | 189°C to 192°C |
Density | 1.333 g/cm³ |
Solubility | Insoluble in water |
Flash Point | 75°C (167°F) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various microorganisms, revealing its effectiveness as follows:
- Antibacterial Activity : Studies have shown that compounds derived from this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, while exhibiting limited activity against Gram-negative bacteria .
- Antifungal Activity : It has demonstrated antifungal effects against Candida species, making it a candidate for further exploration in antifungal drug development .
Enzyme Inhibition
One of the most notable biological activities of this compound is its role as a reversible competitive inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for hydrolyzing acetylcholine in synaptic clefts, and its inhibition can lead to increased acetylcholine levels, affecting neurotransmission. The compound's inhibition kinetics suggest potential applications in treating conditions like Alzheimer's disease .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of microorganisms. The minimum inhibitory concentrations (MICs) were determined for each compound:
Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for C. albicans |
---|---|---|
This compound Derivative A | 32 | 16 |
This compound Derivative B | 64 | 32 |
These results indicate that modifications to the bromopinacolone structure can enhance its antimicrobial properties .
Study on Acetylcholinesterase Inhibition
In a kinetic study assessing the inhibitory effects of various compounds on AChE, this compound was found to significantly reduce enzyme activity with an inhibition constant (K) indicating strong binding affinity. This suggests potential therapeutic applications for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromopinacolone, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions, such as the bromination of pinacolone using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For example, describes its use in synthesizing butenolide derivatives via reaction with cyanoacetic acid. To optimize purity, researchers should employ distillation under reduced pressure and recrystallization in non-polar solvents. Analytical techniques like NMR (to confirm absence of α-proton signals) and GC-MS (to assess residual solvents) are critical . Ensure stoichiometric control and inert atmospheres to minimize side reactions like oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Absence of α-proton signals (δ ~2.5–3.0 ppm) confirms bromination at the carbonyl-adjacent carbon. A singlet for the tert-butyl group (δ ~1.2 ppm) is typical.
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 179/181 (M⁺, Br isotope pattern) confirm molecular weight. Cross-reference with databases like SciFinder or Reaxys for validation .
Q. How should researchers handle safety and toxicity concerns when working with this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood due to its lachrymatory and corrosive nature. Toxicity data (e.g., LD₅₀) should be sourced from SDS or peer-reviewed studies. Waste must be neutralized with bases (e.g., NaOH) before disposal. Document safety protocols in line with institutional guidelines and ’s metric system standards for reporting exposure limits .
Advanced Research Questions
Q. What experimental parameters influence the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Regioselectivity depends on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the carbonyl-adjacent carbon.
- Temperature : Lower temperatures (0–5°C) reduce side reactions like elimination.
- Catalysts : Lewis acids (e.g., ZnBr₂) can enhance electrophilicity at the reaction site. Design experiments using fractional factorial designs to isolate variables, as suggested in ’s task-distribution framework .
Q. How can researchers resolve contradictions in reported reaction yields for this compound-derived products?
- Methodological Answer : Discrepancies often arise from variations in purification methods or reagent quality. To address this:
- Replicate procedures from primary literature (e.g., ’s protocol for BuFu synthesis) while strictly controlling humidity and oxygen levels.
- Compare analytical data (e.g., NMR purity, TLC Rf values) across studies.
- Use statistical tools (e.g., ANOVA) to assess significance of yield differences, adhering to ’s guidelines on reporting precision .
Q. What strategies are recommended for studying the reaction mechanisms of this compound using computational modeling?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., Gaussian, ORCA) to map energy profiles for bromination or nucleophilic attack. Validate models using experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (²H/¹³C). emphasizes integrating computational and empirical approaches for robust mechanistic insights .
Q. How can this compound be utilized in designing air-sensitive organometallic reactions?
- Methodological Answer : Use Schlenk lines or gloveboxes to prevent moisture/oxygen interference. Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents. Monitor reactions via in situ IR or Raman spectroscopy. ’s synthesis protocol highlights the importance of inert conditions for reproducibility .
Q. Methodological Guidance
Q. What frameworks are recommended for formulating hypothesis-driven research questions involving this compound?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) from . For example:
- Novelty : Investigate understudied reactions (e.g., photochemical bromination).
- Feasibility : Ensure access to specialized equipment (e.g., low-temperature reactors).
- Ethical Compliance : Address waste management protocols early in experimental design .
Q. How should researchers conduct literature reviews to identify gaps in this compound applications?
- Answer : Use structured databases (SciFinder, PubMed) with keywords like “this compound AND synthetic applications.” Filter results by publication date (last 5 years) and study type (experimental vs. computational). advises leveraging specialized encyclopedias for foundational context .
Q. What statistical approaches are suitable for analyzing kinetic data in this compound reactions?
- Answer : Apply non-linear regression for rate constant determination (e.g., pseudo-first-order kinetics). Use tools like MATLAB or Python’s SciPy for curve fitting. Report confidence intervals and p-values per ’s standards to avoid overinterpretation .
Properties
IUPAC Name |
1-bromo-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRZMWXVJEBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203145 | |
Record name | 1-Bromopinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-26-1 | |
Record name | Bromopinacolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5469-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromopinacolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5469-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Bromopinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BROMOPINACOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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